MM 47755

Description

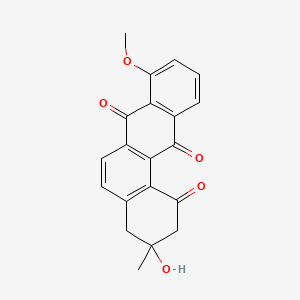

from streptomycete isolated from soil; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLGWJORNHETKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922473 | |

| Record name | 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117620-87-8 | |

| Record name | MM 47755 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of MM-47755

An in-depth guide to the mechanism of action of MM-47755 for researchers, scientists, and drug development professionals.

Introduction

MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucyclinone class of antibiotics. Isolated from Streptomyces species, this polyketide natural product exhibits a characteristic benz[a]anthracene tetracyclic core. Angucyclinones are a broad family of bioactive compounds with a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer properties. While direct and extensive research on the specific mechanism of action of MM-47755 is limited in publicly available literature, a comprehensive understanding can be constructed by examining its known biological activities and drawing parallels with the well-studied mechanisms of closely related angucyclinone antibiotics such as jadomycin, landomycin, and urdamycin.

This technical guide synthesizes the available data to present a likely mechanism of action for MM-47755, focusing on its antibacterial and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.

Antibacterial Activity

MM-47755 has demonstrated inhibitory activity against a range of Gram-positive bacteria. The primary antibacterial mechanism for many antibiotics involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis. While the precise target for MM-47755 has not been definitively identified, the activity of related compounds suggests potential interference with DNA replication or transcription.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of MM-47755 has been quantified through Minimum Inhibitory Concentration (MIC) assays against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus Smith | 12.5 |

| Staphylococcus aureus MS9610 (multi-resistant) | 12.5 |

| Micrococcus luteus PCI 1001 | 25 |

| Bacillus subtilis NRRLB-558 | 12.5 |

Table 1: Minimum Inhibitory Concentrations (MIC) of MM-47755 against various bacterial strains. This data demonstrates the potency of MM-47755 against both antibiotic-sensitive and multi-resistant strains of Staphylococcus aureus, as well as other Gram-positive bacteria.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is typically employed to determine the MIC of an antibacterial agent.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of MM-47755 Dilutions: A stock solution of MM-47755 in a suitable solvent (e.g., DMSO) is prepared. A series of twofold dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted MM-47755 is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of MM-47755 at which there is no visible growth of the bacteria.

Cytotoxic (Anticancer) Activity

Many angucyclinone antibiotics exhibit potent cytotoxicity against various cancer cell lines. The proposed mechanisms for these effects are often multifactorial, involving the induction of DNA damage, inhibition of key cellular enzymes, and the generation of reactive oxygen species (ROS).

Inhibition of Type II Topoisomerases

A primary mechanism of action for several well-studied angucyclinones, such as jadomycin, is the inhibition of type II topoisomerases (e.g., topoisomerase IIα and IIβ)[1][2][3]. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting or "poisoning" these enzymes, angucyclinones can lead to the accumulation of DNA double-strand breaks, which in turn triggers cell cycle arrest and apoptosis[1][3].

Given the structural similarity of MM-47755 to these compounds, it is highly probable that it also functions as a topoisomerase II inhibitor.

Induction of Oxidative Stress

The cytotoxicity of some angucyclinones is also linked to their ability to generate reactive oxygen species (ROS). For instance, jadomycins have been shown to induce ROS in a copper-dependent manner, contributing to their anticancer effects[4]. Landomycin E also leads to the generation of intracellular oxidative stress, resulting in mitochondrial damage and apoptosis[5]. The quinone moiety present in the structure of MM-47755 is a common feature of molecules capable of redox cycling, a process that can lead to the production of superoxide radicals and other ROS.

Inhibition of the mTOR Signaling Pathway

Recent studies on urdamycin E, another angucyclinone, have revealed its ability to inhibit the mTOR (mechanistic Target of Rapamycin) signaling pathway[6][7]. Urdamycin E was found to inactivate both mTORC1 and mTORC2 complexes, leading to the induction of apoptosis and autophagy in cancer cells[6]. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. This presents another potential, though less universally established for angucyclinones, mechanism of action for MM-47755.

References

- 1. Jadomycins Inhibit Type II Topoisomerases and Promote DNA Damage and Apoptosis in Multidrug-Resistant Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms underlying the anticancer activities of the angucycline landomycin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Networking and Whole-Genome Analysis Aid Discovery of an Angucycline That Inactivates mTORC1/C2 and Induces Programmed Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indiabioscience.org [indiabioscience.org]

The Discovery and Biosynthesis of MM 47755: An Angucycline Antibiotic from Streptomyces

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucycline class of antibiotics, a significant group of polycyclic aromatic polyketides produced by Streptomyces species. First reported in the late 1980s, MM 47755 exhibits notable antibacterial and antifungal properties. This document provides a comprehensive technical overview of the discovery, origin, and biosynthesis of MM 47755. It includes a summary of its physicochemical properties and biological activity, outlines generalized experimental protocols for the fermentation of the producing Streptomyces strains and the isolation of angucycline antibiotics, and presents a putative biosynthetic pathway based on the established understanding of angucycline biosynthesis. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biosynthesis.

Introduction

The genus Streptomyces is a prolific source of clinically significant antibiotics.[1] These Gram-positive, filamentous bacteria are responsible for producing a vast array of secondary metabolites with diverse biological activities.[2][3] Among these are the angucyclines, the largest group of type II polyketide-derived natural products, characterized by their distinctive benz[a]anthracene core structure.[4]

MM 47755 is a notable member of the angucycline family, first described in scientific literature in 1989.[5] It is structurally identified as (R)-3-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-tetraphene-1,7,12(2H)-trione. This compound has demonstrated inhibitory activity against a range of Gram-positive bacteria, including multi-resistant strains of Staphylococcus aureus.

This whitepaper details the discovery of MM 47755 from a Streptomyces species, its physicochemical characteristics, and its biological activities. Furthermore, it provides an in-depth look at the generalized methodologies for its production and isolation and illustrates its putative biosynthetic pathway.

Physicochemical Properties and Biological Activity of MM 47755

MM 47755 is a yellow solid that is soluble in DMSO, methanol, and acetone. Its identity is typically confirmed through 1H-NMR and optical rotation. The key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₅ |

| Molecular Weight | 336.3 g/mol |

| CAS Number | 117620-87-8 |

| Appearance | Yellow Solid |

| Synonyms | 8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin |

Table 1: Physicochemical Properties of MM 47755

MM 47755 has reported antibacterial and antifungal activities. Its minimum inhibitory concentrations (MICs) against several bacterial strains are presented in the following table.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus Smith | 12.5 |

| Staphylococcus aureus MS9610 (multi-resistant) | 12.5 |

| Micrococcus luteus PCI 1001 | 25 |

| Bacillus subtilis NRRLB-558 | 12.5 |

Table 2: Antibacterial Activity of MM 47755

Discovery and Origin

MM 47755 was first reported by Gilpin et al. in 1989 as a new benz[a]anthracene antibiotic isolated from a Streptomyces species.[5] The producing organism was obtained from a soil sample. The discovery was part of a screening program aimed at identifying novel antibacterial agents from natural sources. The initial characterization of MM 47755 involved techniques such as thin-layer chromatography and magnetic resonance spectroscopy to elucidate its structure.[5]

Experimental Protocols

While the specific details from the original discovery papers are not fully available, this section outlines generalized and representative experimental protocols for the fermentation of Streptomyces species to produce angucycline antibiotics and the subsequent isolation and purification of these compounds.

Fermentation of the Producing Streptomyces Strain

The production of angucyclines like MM 47755 is typically achieved through submerged fermentation of the producing Streptomyces strain. The optimization of fermentation conditions is critical for maximizing the yield of the desired secondary metabolite.

4.1.1 Culture Media and Conditions

A variety of media can be used for the cultivation of Streptomyces and the production of antibiotics. A typical production medium might consist of a carbon source (e.g., glucose, starch, glycerol), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and mineral salts. The pH of the medium is generally maintained between 6.0 and 8.0. Fermentation is carried out in shake flasks or bioreactors at a temperature between 28°C and 30°C for a period of 7 to 14 days with continuous agitation to ensure adequate aeration.[6][7]

4.1.2 Fermentation Workflow

Caption: A generalized workflow for the fermentation of Streptomyces to produce antibiotics.

Isolation and Purification of MM 47755

The isolation and purification of angucycline antibiotics from the fermentation broth is a multi-step process involving extraction and chromatography.

4.2.1 Extraction

Following fermentation, the culture broth is separated into the mycelial cake and the supernatant by centrifugation or filtration. The bioactive compound, MM 47755, can be present in both the mycelium and the supernatant. The mycelium is typically extracted with an organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate or chloroform. The organic extracts are then combined and concentrated under reduced pressure.

4.2.2 Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to purify MM 47755. This often involves:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol, to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Fractions containing MM 47755 are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile and water as the mobile phase.

Caption: A typical workflow for the isolation and purification of angucycline antibiotics.

Biosynthesis of MM 47755

MM 47755 belongs to the angucycline class of aromatic polyketides, which are synthesized by type II polyketide synthases (PKS).[8] The biosynthesis of the angucycline core involves the iterative condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions.

The biosynthesis of MM 47755 is proposed to start with a starter unit, likely acetyl-CoA, followed by the addition of nine malonyl-CoA extender units to form a decaketide. This polyketide chain is then folded and cyclized to form the characteristic angular tetracyclic benz[a]anthracene skeleton. Subsequent tailoring reactions, including hydroxylations, dehydrations, and O-methylation, lead to the final structure of MM 47755.

Caption: A putative biosynthetic pathway for MM 47755.

Conclusion

MM 47755 is a significant member of the angucycline family of antibiotics with promising antibacterial activity. Its discovery from a Streptomyces species highlights the continued importance of these microorganisms as a source of novel bioactive compounds. While the specific details of its original discovery and production are not widely available, generalized protocols for the fermentation of Streptomyces and the isolation of angucyclines provide a solid framework for its production and further study. The elucidation of its biosynthetic pathway, rooted in the well-understood mechanisms of type II polyketide synthesis, opens avenues for biosynthetic engineering to generate novel analogs with improved therapeutic properties. This technical guide serves as a foundational resource for researchers aiming to explore the potential of MM 47755 and other angucycline antibiotics in the ongoing search for new antimicrobial agents.

References

- 1. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MM 47755, a new benz[a]anthracene antibiotic from a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Polyketides in Streptomyces [mdpi.com]

6-Deoxy-8-O-methylrabelomycin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxy-8-O-methylrabelomycin is a naturally occurring anthraquinone that has garnered interest within the scientific community for its notable antiparasitic and antibiotic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers investigating its potential as a therapeutic agent.

Chemical Structure and Physicochemical Properties

6-Deoxy-8-O-methylrabelomycin belongs to the angucycline group of antibiotics and possesses a tetracyclic benz[a]anthracene skeleton. Its chemical identity and core properties are summarized in the tables below.

Table 1: Chemical Identifiers for 6-Deoxy-8-O-methylrabelomycin

| Identifier | Value |

| IUPAC Name | (3R)-3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione[1] |

| Synonyms | (-)-8-O-Methyltetrangomycin, MM 47755[2][3] |

| CAS Number | 117620-87-8[2][3] |

| Molecular Formula | C₂₀H₁₆O₅[2][3] |

| Canonical SMILES | CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O[1] |

| InChI | InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3/t20-/m1/s1[1][2] |

| InChI Key | XZLGWJORNHETKI-HXUWFJFHSA-N[1][2] |

Table 2: Physicochemical Properties of 6-Deoxy-8-O-methylrabelomycin

| Property | Value | Source |

| Molecular Weight | 336.34 g/mol | [1][2] |

| Appearance | Yellow Acicular Crystalline Solid | [1][2] |

| Melting Point | 171-173°C | [1] |

| Solubility | Acetonitrile: 0.1-1 mg/mL (Slightly soluble), Methanol: 0.1-1 mg/mL (Slightly soluble) | [2] |

| Natural Sources | Pseudonocardia sp., Streptomyces tsusimaensis M131038F7, Streptomyces sp. Gö 40/14 | [1][2][3][] |

Biological Activity

6-Deoxy-8-O-methylrabelomycin has demonstrated a range of biological activities, primarily as an antiparasitic and antibacterial agent. It is active against the malaria parasite Plasmodium berghei and various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A notable property is its ability to inhibit the production of staphyloxanthin, a virulence factor in S. aureus.

Table 3: Summary of Biological Activity

| Target Organism/Process | Activity Metric | Value | Reference |

| Plasmodium berghei | IC₅₀ | 18.5 µM | [2][3] |

| Bacillus subtilis | MIC | 25 µg/mL | [2][3] |

| Methicillin-resistant S. aureus (MRSA) | IC₅₀ | 48 µg/mL | [2][3] |

| MRSA Staphyloxanthin Production | IC₅₀ | 6 µg/mL | [2][3] |

| HepG2 cells (Cellular Toxicity) | IC₅₀ | >100 µM | [2][3] |

Putative Mechanisms of Action

While specific signaling pathways for 6-Deoxy-8-O-methylrabelomycin have not been fully elucidated, its mechanism of action can be inferred from its chemical class.

-

Antimalarial Activity : As a quinone-containing compound, it is thought to interfere with the detoxification of heme in the malaria parasite's food vacuole.[2][5] During hemoglobin digestion, the parasite releases toxic free heme, which it normally polymerizes into non-toxic hemozoin. Quinones can inhibit this polymerization, leading to a buildup of toxic heme and parasite death.[5][6]

-

Antibacterial Activity : As an anthracycline, its antibacterial effects likely stem from its ability to intercalate into bacterial DNA and inhibit topoisomerase II.[7][8] This interference with DNA metabolism and RNA production ultimately leads to bacterial cell death.[7][9]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of 6-Deoxy-8-O-methylrabelomycin.

General Experimental Workflow

The overall process for investigating 6-Deoxy-8-O-methylrabelomycin, from its natural source to the evaluation of its biological properties, is depicted in the following workflow diagram.

Caption: Workflow from isolation to biological characterization.

Protocol 1: Isolation and Purification of Anthraquinones from Streptomyces

This is a generalized protocol for the isolation of anthraquinones from Streptomyces, which can be adapted for 6-Deoxy-8-O-methylrabelomycin.

-

Fermentation : Inoculate a suitable liquid medium (e.g., M2+ medium) with a spore suspension of the Streptomyces strain. Incubate in a shaker at 28-30°C for 7-10 days.[10][11]

-

Extraction : Separate the culture broth from the mycelium by centrifugation or filtration. Extract the supernatant multiple times with an equal volume of ethyl acetate. The mycelium can be extracted separately with acetone.[11]

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation : Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as a mixture of dichloromethane and methanol, starting with a non-polar mixture and gradually increasing the polarity.[12]

-

Purification : Further purify the active fractions using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to yield the pure compound.[12]

Protocol 2: Structural Elucidation

The structure of the isolated compound can be determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS) : Obtain the high-resolution mass spectrum to determine the molecular formula.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to determine the connectivity of atoms and the overall structure.[1][14]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : Obtain IR spectra to identify functional groups and UV-Vis spectra to analyze the chromophore system, which is characteristic of anthraquinones.[15]

Protocol 3: In Vitro Antimalarial Activity Assay (Plasmodium berghei)

The following is a protocol for determining the 50% inhibitory concentration (IC₅₀) against the blood stages of P. berghei.

-

Parasite Culture : Culture P. berghei (e.g., luciferase-expressing strains for easier quantification) in vitro in red blood cells.[2]

-

Drug Preparation : Prepare stock solutions of 6-Deoxy-8-O-methylrabelomycin in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Assay Setup : In a 96-well plate, add the parasite culture to wells containing the different concentrations of the compound. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubation : Incubate the plates for a duration that allows for parasite maturation (e.g., 22-24 hours) under appropriate conditions (36.5-37°C, low oxygen).[7]

-

Quantification of Parasite Growth : Measure parasite growth. This can be done by:

-

Data Analysis : Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 4: Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) against bacteria like B. subtilis and MRSA can be determined using the broth microdilution method.

-

Bacterial Culture : Grow the bacterial strains in a suitable broth (e.g., Tryptic Soy Broth - TSB) to the mid-logarithmic phase.

-

Drug and Inoculum Preparation : Prepare serial dilutions of 6-Deoxy-8-O-methylrabelomycin in broth in a 96-well plate. Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to the wells.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: Staphyloxanthin Inhibition Assay

This protocol measures the inhibition of the golden carotenoid pigment, staphyloxanthin, in S. aureus.

-

Culture Conditions : Grow MRSA in TSB in the presence of sub-inhibitory concentrations of 6-Deoxy-8-O-methylrabelomycin for 24-48 hours with shaking.

-

Pigment Extraction : Centrifuge the bacterial cultures to pellet the cells. Wash the pellets with PBS and then extract the pigment by resuspending the cells in methanol and incubating.

-

Quantification : Centrifuge to remove cell debris and measure the absorbance of the methanolic extract at 450 nm.

-

Data Analysis : Calculate the percentage of pigment inhibition compared to an untreated control culture. Determine the IC₅₀ for staphyloxanthin inhibition using a dose-response curve.

Conclusion

6-Deoxy-8-O-methylrabelomycin is a promising natural product with significant antiparasitic and antibacterial activities. Its ability to inhibit a key virulence factor in MRSA makes it a particularly interesting candidate for further drug development. The protocols and data presented in this guide offer a solid foundation for researchers to explore its therapeutic potential and to further investigate its mechanisms of action.

References

- 1. Natural Products | Bruker [bruker.com]

- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. Anthracycline - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. znaturforsch.com [znaturforsch.com]

- 12. Anthraquinones from a Marine-Derived Streptomyces spinoverrucosus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of MM 47755 (CAS 117620-87-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of MM 47755, an angucyclinone antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Physicochemical Data

MM 47755, also known by its synonyms 6-Deoxy-8-O-methylrabelomycin and (R)-3-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-tetraphene-1,7,12(2H)-trione, is a naturally occurring antibiotic isolated from Streptomyces species.[1] It belongs to the angucyclinone class of aromatic polyketides, which are known for their antibacterial and antifungal activities.[1][2]

The following tables summarize the available quantitative and qualitative physicochemical data for MM 47755.

Table 1: General and Chemical Properties of MM 47755

| Property | Value | Source |

| CAS Number | 117620-87-8 | [1][2] |

| Molecular Formula | C₂₀H₁₆O₅ | [1] |

| Molecular Weight | 336.3 g/mol | [1][2] |

| Appearance | Yellow solid | [1][2] |

| Purity | ≥98% (by HPLC) | [1] |

| Source | Isolated from Streptomyces sp. Gö 40/14 | [1] |

Table 2: Solubility and Stability of MM 47755

| Property | Description | Source |

| Solubility | Soluble in DMSO, methanol, or acetone. | [1] |

| Storage (Solid) | Stable for at least 1 year when stored at -20°C. | [1] |

| Storage (Solution) | Prepare and use solutions on the same day if possible. Store solutions at -20°C for up to one month. Protect from light when in solution. | [1][2] |

| Shipping | Stable for ambient temperature shipping. | [2] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A standard method for assessing the purity of a compound like MM 47755.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column is typically used for compounds of this polarity.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: The UV-Vis detector would be set to a wavelength where MM 47755 has maximum absorbance, likely determined by a preliminary UV-Vis spectrum.

-

Procedure: A standard solution of MM 47755 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

Procedure: A small amount of MM 47755 is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired, showing chemical shifts, integration, and coupling patterns of the protons, which allows for the assignment of the molecular structure.

Optical Rotation for Stereochemistry Determination

As MM 47755 is a chiral molecule, its optical rotation is a key characteristic.

-

Instrumentation: A polarimeter.

-

Solvent: A suitable solvent in which the compound is soluble and does not interfere with the measurement (e.g., methanol or chloroform).

-

Procedure: A solution of MM 47755 of a known concentration is prepared and placed in the polarimeter cell. The angle of rotation of plane-polarized light is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated.

Biological Activity and Potential Signaling Pathway

MM 47755 exhibits antibacterial and antifungal properties.[1][2] While the specific molecular mechanism of action for MM 47755 has not been detailed, research on other angucyclinone antibiotics suggests a potential role as signaling molecules in bacteria, particularly in Streptomyces.

At sub-inhibitory concentrations, some angucyclines have been shown to interact with the "pseudo" gamma-butyrolactone (GBL) receptor, ScbR2. This interaction can relieve the repression of genes involved in antibiotic production and morphological differentiation in Streptomyces coelicolor. This suggests a complex regulatory role for this class of molecules beyond simple growth inhibition.

The following diagram illustrates a generalized signaling pathway for angucyclinones in Streptomyces, which may be relevant for understanding the potential mechanism of MM 47755.

References

The MM 47755 Biosynthesis Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an antibiotic belonging to the angucycline family of natural products.[1][2][3][4][5][6] These aromatic polyketides are produced by various species of Streptomyces and are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[3][4][7] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of MM 47755, drawing on the established knowledge of angucycline biosynthesis in Streptomyces. While a dedicated biosynthetic gene cluster for MM 47755 has not yet been fully characterized, significant insights can be gleaned from the study of closely related angucyclines.

Core Biosynthetic Pathway: A Type II Polyketide Synthase System

The biosynthesis of the angucycline core is initiated by a type II polyketide synthase (PKS) system.[] This enzymatic machinery is responsible for the assembly of the characteristic benz[a]anthracene carbon skeleton from simple acyl-CoA precursors. The process involves a series of decarboxylative condensation reactions, followed by cyclization and aromatization events.

The key components of the type II PKS system for angucycline biosynthesis include:

-

Minimal PKS: Comprising the ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor or CLF), and an acyl carrier protein (ACP). This complex is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, typically acetyl-CoA.

-

Aromatases and Cyclases: These enzymes guide the proper folding and cyclization of the nascent polyketide chain, leading to the formation of the angular tetracyclic ring system.

Proposed Biosynthetic Pathway of MM 47755

The biosynthesis of MM 47755 is believed to proceed through the formation of a common angucycline precursor, which then undergoes a series of tailoring reactions. Recent studies have identified 8-O-methyltetrangomycin as a key intermediate in the biosynthesis of other complex angucyclines, suggesting its central position in the metabolic grid of this compound class.

The proposed biosynthetic steps are as follows:

-

Polyketide Chain Assembly: The minimal PKS catalyzes the formation of a decaketide intermediate from one molecule of acetyl-CoA and nine molecules of malonyl-CoA.

-

Cyclization and Aromatization: A series of enzyme-catalyzed cyclizations and aromatizations lead to the formation of the initial tetracyclic angucyclinone scaffold.

-

Hydroxylation and Methylation: The angucyclinone core undergoes several post-PKS modifications, including hydroxylations and a key O-methylation step at the C-8 position to yield 8-O-methyltetrangomycin (MM 47755). The timing and order of these tailoring steps can vary among different angucycline pathways.

Quantitative Data

While specific quantitative data for the biosynthesis of MM 47755 is limited in the public domain, the following table summarizes the antibacterial activity of this compound against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus Smith | 12.5 |

| Staphylococcus aureus MS9610 (multi-resistant) | 12.5 |

| Micrococcus luteus PCI 1001 | 25 |

| Bacillus subtilis NRRLB-558 | 12.5 |

Table 1: Minimum Inhibitory Concentrations (MICs) of MM 47755 against various bacteria. Data sourced from MedchemExpress.[1]

Experimental Protocols

The characterization of angucycline biosynthetic pathways typically involves a combination of genetic and biochemical techniques. Below are generalized methodologies for key experiments.

Gene Knockout and Heterologous Expression

Objective: To identify the biosynthetic gene cluster and elucidate the function of individual genes.

Methodology:

-

Gene Inactivation: A target gene within the putative biosynthetic cluster is inactivated in the producing Streptomyces strain via homologous recombination, often replacing it with an antibiotic resistance cassette.

-

Phenotypic Analysis: The resulting mutant is cultivated, and its metabolic profile is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The disappearance of the target compound and the potential accumulation of biosynthetic intermediates in the mutant strain provide evidence for the gene's function.

-

Heterologous Expression: The entire biosynthetic gene cluster or subsets of genes are cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of the natural product in the heterologous host confirms the identity of the gene cluster.

Biochemical Characterization of Enzymes

Objective: To determine the specific function of individual enzymes in the biosynthetic pathway.

Methodology:

-

Gene Cloning and Protein Expression: The gene encoding the enzyme of interest is cloned into an expression vector, often with a tag for purification (e.g., His-tag), and expressed in a suitable host like E. coli.

-

Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography.

-

Enzyme Assays: The purified enzyme is incubated with its putative substrate(s), and the reaction products are analyzed by HPLC, MS, or spectrophotometry to determine the enzyme's catalytic activity.

Visualizations

Proposed Biosynthetic Pathway of MM 47755

Caption: Proposed biosynthetic pathway of MM 47755.

Experimental Workflow for Gene Cluster Identification

Caption: Workflow for identifying a biosynthetic gene cluster.

Conclusion

The biosynthesis of MM 47755 in Streptomyces provides a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While the precise genetic and enzymatic details of its pathway are still being fully elucidated, the foundational knowledge of angucycline biosynthesis offers a robust framework for future research. Further investigation into the specific tailoring enzymes involved in the formation of MM 47755 will not only enhance our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel angucycline derivatives with improved therapeutic properties.

References

- 1. Functional Angucycline-Like Antibiotic Gene Cluster in the Terminal Inverted Repeats of the Streptomyces ambofaciens Linear Chromosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome mining-directed activation of a silent angucycline biosynthetic gene cluster in Streptomyces chattanoogensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artificial reconstruction of two cryptic angucycline antibiotic biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Antifungal Activity of MM 47755: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 47755, also known by its chemical names 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is a member of the angucyclinone class of antibiotics. Isolated from Streptomyces species, this compound has demonstrated a spectrum of biological activities, including antibacterial and antifungal properties. This technical guide synthesizes the available scientific literature on the in vitro antifungal activity of MM 47755, providing a resource for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₁₆O₅ |

| Molecular Weight | 336.34 g/mol |

| Appearance | Yellow solid |

| Class | Angucyclinone Antibiotic |

Antifungal Activity

Published research indicates that MM 47755 possesses antifungal properties. However, a comprehensive profile of its in vitro activity against a wide range of fungal species, including specific Minimum Inhibitory Concentration (MIC) values, is not extensively detailed in publicly accessible literature. One study noted weak activity of 6-Deoxy-8-D-methylrabelomycin against Candida albicans, a common human fungal pathogen. Further rigorous investigation is required to fully characterize its antifungal spectrum and potency.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data (i.e., MIC values) for the in vitro antifungal activity of MM 47755 against a panel of fungal species. The data presented below is for its antibacterial activity and is included for contextual understanding of its antimicrobial profile.

Table 1: In Vitro Antibacterial Activity of MM 47755

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Smith | 12.5 |

| Staphylococcus aureus | MS9610 (multi-resistant) | 12.5 |

| Micrococcus luteus | PCI 1001 | 25 |

| Bacillus subtilis | NRRLB-558 | 12.5 |

Experimental Protocols

Detailed experimental protocols for determining the in vitro antifungal activity of MM 47755 are not explicitly described in the available literature. However, standard methodologies for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), would be appropriate for evaluating this compound. A generalized protocol based on these standards is provided below.

Broth Microdilution Method (Generalized)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

- A suspension of the fungal colonies is prepared in sterile saline or water.

- The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

- The standardized suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of MM 47755 Dilutions:

- A stock solution of MM 47755 is prepared in a suitable solvent (e.g., DMSO).

- Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

- The diluted fungal inoculum is added to each well of the microtiter plate containing the different concentrations of MM 47755.

- Control wells are included: a growth control (inoculum without the compound) and a sterility control (broth medium only).

- The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

- The MIC is determined as the lowest concentration of MM 47755 that causes a significant inhibition of visible fungal growth compared to the growth control.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro antifungal screening and evaluation of a compound like MM 47755.

Caption: Generalized workflow for in vitro antifungal susceptibility testing.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of MM 47755 against fungal pathogens has not been elucidated in the reviewed literature. For angucyclinone antibiotics in general, their mode of action can vary, but often involves interactions with cellular macromolecules. Further research is necessary to determine the specific fungal targets and any affected signaling pathways.

A logical workflow for investigating the mechanism of action is proposed below.

Caption: A proposed workflow for elucidating the antifungal mechanism of action.

Conclusion

MM 47755 is a promising antibiotic with documented antibacterial and suggested antifungal activities. However, a significant gap exists in the scientific literature regarding its in vitro antifungal potency and spectrum. To fully assess its potential as an antifungal agent, further research is critically needed to:

-

Determine the Minimum Inhibitory Concentrations (MICs) against a broad panel of clinically relevant and phytopathogenic fungi.

-

Elucidate its specific mechanism of action against fungal cells.

-

Investigate its effects on key fungal signaling pathways.

Such studies will be invaluable for the drug development community in evaluating the therapeutic potential of MM 47755 and its derivatives.

MM 47755: A Technical Guide to its Antibacterial Effects on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 47755 is a potent antibiotic belonging to the angucyclinone class, characterized by a benz[a]anthracene core structure. Isolated from Streptomyces, this compound, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, has demonstrated notable antibacterial activity, particularly against gram-positive bacteria. This technical guide provides a comprehensive overview of the currently available data on the antibacterial effects of MM 47755, including quantitative susceptibility data and generalized experimental protocols. Due to the limited availability of specific mechanistic studies on MM 47755, a plausible mechanism of action is proposed based on the known activities of related antibiotic classes.

Quantitative Antibacterial Activity

The in vitro efficacy of MM 47755 against several gram-positive bacterial strains has been quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The available MIC data for MM 47755 is summarized in the table below.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus Smith | Gram-Positive | 12.5 |

| Staphylococcus aureus MS9610 | Multi-resistant Gram-Positive | 12.5 |

| Micrococcus luteus PCI 1001 | Gram-Positive | 25 |

| Bacillus subtilis NRRLB-558 | Gram-Positive | 12.5 |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

While the precise experimental protocol used to determine the published MIC values for MM 47755 is not publicly available, two standard methods are widely employed for this purpose: Broth Microdilution and Agar Dilution. These generalized protocols are detailed below.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

1. Preparation of Materials:

- Bacterial Culture: A pure culture of the test organism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

- Antibiotic Stock Solution: A stock solution of MM 47755 is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

- Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

- Serial Dilutions: Two-fold serial dilutions of the MM 47755 stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of the microtiter plate.

- Inoculation: Each well is inoculated with the standardized bacterial suspension.

- Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included.

- Incubation: The plates are incubated at a suitable temperature (typically 35-37°C) for 16-20 hours.

3. Interpretation of Results:

- The MIC is determined as the lowest concentration of MM 47755 at which there is no visible growth (turbidity) of the test organism.

Agar Dilution Method

In this method, the antibiotic is incorporated into a solid agar medium, upon which the bacterial inoculum is spotted.

1. Preparation of Materials:

- Bacterial Culture: Prepared as described for the broth microdilution method.

- Antibiotic Stock Solution: Prepared as described above.

- Agar Plates: Molten agar medium (e.g., Mueller-Hinton Agar) is cooled to 45-50°C.

2. Assay Procedure:

- Preparation of Antibiotic Plates: Appropriate volumes of the MM 47755 stock solution are added to the molten agar to create a series of plates with decreasing concentrations of the antibiotic. The agar is then poured into sterile petri dishes and allowed to solidify.

- Inoculation: The standardized bacterial suspension is spotted onto the surface of each agar plate.

- Controls: A control plate containing no antibiotic is included.

- Incubation: The plates are incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

- The MIC is the lowest concentration of MM 47755 that completely inhibits the growth of the bacterial colonies.

Proposed Mechanism of Action and Experimental Workflow

The specific molecular target and mechanism of action for MM 47755 have not been elucidated in the available literature. However, many antibiotics with polycyclic aromatic structures, such as anthracyclines, are known to interfere with bacterial DNA replication and transcription. A plausible hypothesis is that MM 47755, with its benz[a]anthracene core, may function as a DNA intercalating agent or an inhibitor of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.

The following diagram illustrates a generalized workflow for investigating the antibacterial effect of MM 47755, leading to the determination of its MIC.

Caption: Generalized workflow for MIC determination and a hypothesized mechanism of action for MM 47755.

Conclusion

MM 47755 exhibits significant antibacterial activity against a range of gram-positive bacteria. While the available quantitative data is limited, it provides a strong foundation for further investigation. The lack of detailed experimental protocols and mechanistic studies in the public domain highlights a critical knowledge gap. Future research should focus on elucidating the precise molecular target and mechanism of action of MM 47755 to fully understand its therapeutic potential. The generalized protocols and hypothesized mechanism presented in this guide offer a starting point for such investigations.

Exploring the therapeutic potential of MM 47755

An In-depth Technical Guide on the Therapeutic Potential of MM 47755

Introduction

MM 47755, also known as 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is a naturally occurring antibiotic belonging to the angucyclinone class.[1][2] Isolated from Streptomyces species, this compound has demonstrated notable antibacterial activity and is a subject of interest in the development of new antimicrobial agents.[1][3] This document provides a comprehensive overview of the available technical data on MM 47755, including its therapeutic potential, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

MM 47755 is a benz[a]anthraquinone derivative with the molecular formula C20H16O5 and a molecular weight of 336.34.[2]

| Property | Value |

| CAS Number | 117620-87-8 |

| Molecular Formula | C20H16O5 |

| Molecular Weight | 336.34 |

| Other Names | 8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin |

Therapeutic Potential

The primary therapeutic potential of MM 47755 lies in its antibacterial properties. It has shown inhibitory activity against a range of Gram-positive bacteria, including multi-resistant strains.[1] In addition to its antibacterial action, some sources suggest potential antifungal and cytotoxic activities, which are common among angucyclinone antibiotics.[4][5]

Antibacterial Activity

Quantitative data on the antibacterial efficacy of MM 47755 is available in the form of Minimum Inhibitory Concentration (MIC) values.

| Target Organism | Strain | MIC (μg/mL) |

| Staphylococcus aureus | Smith | 12.5 |

| Staphylococcus aureus | MS9610 (multi-resistant) | 12.5 |

| Micrococcus luteus | PCI 1001 | 25 |

| Bacillus subtilis | NRRLB-558 | 12.5 |

| [Source: MedchemExpress.com[1]] |

Mechanism of Action

While the specific mechanism of action for MM 47755 has not been explicitly detailed in the available literature, its classification as an angucyclinone antibiotic provides insights into its likely mode of action. Angucyclinones are aromatic polyketides synthesized via a type II polyketide synthase (PKS) pathway.[5] These compounds are known to exhibit a variety of biological activities, often related to the inhibition of bacterial enzymes or interference with DNA replication.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The provided data on MIC values would have been determined using standard microbiological techniques. A typical protocol for MIC determination is as follows:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of MM 47755: The compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.

-

Inoculation: Each dilution of the compound is inoculated with the bacterial suspension.

-

Incubation: The inoculated dilutions are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Biosynthesis of Angucyclinones

The biosynthesis of angucyclinones like MM 47755 is a complex process involving a type II polyketide synthase (PKS) multienzyme complex. The general pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the final benz[a]anthracene core structure.

Caption: Generalized biosynthetic pathway of angucyclinones like MM 47755.

Conclusion

MM 47755 is an angucyclinone antibiotic with demonstrated in vitro activity against clinically relevant bacteria, including multi-resistant Staphylococcus aureus. While further research is needed to fully elucidate its mechanism of action and to evaluate its potential in preclinical and clinical settings, the existing data suggests that MM 47755 and its analogs are promising leads for the development of new antibacterial therapies. The total synthesis of MM 47755 has been achieved, which opens avenues for the generation of novel derivatives with improved pharmacological properties.[6][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. Streptomyces spp. From Ethiopia Producing Antimicrobial Compounds: Characterization via Bioassays, Genome Analyses, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isomerase.com [isomerase.com]

- 5. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of MM 47755

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental protocols for the total synthesis of MM 47755, a potent angucycline antibiotic. The methodologies outlined are based on the convergent and stereoselective synthesis developed by Kesenheimer and Groth, offering a reproducible pathway for obtaining this valuable compound for research and development purposes.

Overview of the Synthetic Strategy

The total synthesis of MM 47755 is achieved through a multi-step sequence starting from commercially available precursors. The key strategic elements of this synthesis include:

-

Asymmetric Synthesis of a Chiral Building Block: The synthesis begins with the preparation of a chiral octadiyne derivative from geraniol, establishing the stereochemistry that is carried through to the final product.

-

Convergent Assembly of a Triyne Precursor: The chiral octadiyne is coupled with a functionalized benzaldehyde derivative to assemble a triyne, which is the direct precursor for the key cyclization step.

-

Cobalt-Mediated [2+2+2] Cycloaddition: A pivotal intramolecular [2+2+2] cycloaddition reaction, catalyzed by a cobalt complex, is employed to construct the tetracyclic benz[a]anthracene core of MM 47755.

-

Systematic Oxidation and Deprotection: The final stages of the synthesis involve the oxidation of the benz[a]anthracene intermediate to a benz[a]anthraquinone, followed by deprotection and a photooxidation to yield the natural product.

The overall synthetic pathway is depicted in the following diagram:

Caption: Key stages in the total synthesis of MM 47755.

Quantitative Data Summary

The following tables summarize the yields for the key transformations and the characterization data for the final product, MM 47755.

Table 1: Yields of Key Synthetic Steps

| Reaction Step | Product | Overall Yield for Racemic Synthesis |

| Cobalt-Mediated [2+2+2] Cycloaddition | Benz[a]anthracene Intermediate | 11% (over 9 steps) |

| Oxidation | Benz[a]anthraquinone Intermediate | - |

| Deprotection and Photooxidation | MM 47755 | - |

Table 2: Physicochemical and Spectroscopic Data for (-)-MM 47755

| Property | Value |

| Appearance | Yellow Solid |

| Molecular Formula | C₂₀H₁₆O₅ |

| Molecular Weight | 336.34 g/mol |

| Optical Rotation [α]²⁰_D | -45.0° (c 0.1, CHCl₃) |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 12.93 (s, 1H), 8.30 (d, J=7.8 Hz, 1H), 7.78 (t, J=7.8 Hz, 1H), 7.55 (d, J=7.8 Hz, 1H), 7.29 (s, 1H), 4.02 (s, 3H), 3.03 (d, J=17.1 Hz, 1H), 2.92 (d, J=17.1 Hz, 1H), 2.75 (d, J=15.6 Hz, 1H), 2.49 (d, J=15.6 Hz, 1H), 1.51 (s, 3H). |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 209.9, 188.9, 182.1, 162.5, 145.8, 136.9, 135.2, 133.1, 130.9, 127.8, 124.9, 119.8, 115.6, 114.9, 69.8, 56.5, 52.1, 48.9, 29.8. |

Detailed Experimental Protocols

The following protocols provide detailed step-by-step instructions for the key transformations in the synthesis of MM 47755.

Protocol 1: Cobalt-Mediated [2+2+2] Cycloaddition

This protocol describes the formation of the benz[a]anthracene core from the triyne precursor.

Materials:

-

Triyne precursor

-

Dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂)

-

Toluene, anhydrous

-

Acetic acid

-

Standard glassware for reflux under inert atmosphere

-

Syringe pump

Procedure:

-

Dissolve the triyne precursor in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.

-

Heat the solution to reflux.

-

Slowly add a solution of CpCo(CO)₂ in anhydrous toluene to the refluxing mixture via a syringe pump over a period of several hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and add a few drops of acetic acid to decompose the cobalt complex. Stir for 2 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the benz[a]anthracene derivative.

Protocol 2: Oxidation to the Benz[a]anthraquinone

This protocol details the oxidation of the central ring of the benz[a]anthracene intermediate.

Materials:

-

Benz[a]anthracene derivative

-

Silver(I) permanganate bis(pyridine) complex (Ag(Py)₂MnO₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Celite®

Procedure:

-

Dissolve the benz[a]anthracene derivative in anhydrous CH₂Cl₂ in a round-bottom flask under an argon atmosphere.

-

Add Ag(Py)₂MnO₄ to the solution and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the solid byproducts.

-

Wash the Celite® pad with CH₂Cl₂.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the benz[a]anthraquinone.

Protocol 3: Final Deprotection and Photooxidation

This protocol describes the final steps to convert the advanced intermediate into MM 47755.

Materials:

-

Protected benz[a]anthraquinone intermediate

-

Aqueous hydrofluoric acid (HF)

-

Acetonitrile (CH₃CN)

-

Methanol (MeOH)

-

High-pressure mercury lamp

-

Quartz reaction vessel

Procedure: Part A: Deprotection

-

Dissolve the protected benz[a]anthraquinone in acetonitrile in a suitable flask.

-

Carefully add aqueous HF to the solution and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

Part B: Photooxidation

-

Dissolve the deprotected intermediate in methanol in a quartz reaction vessel.

-

Bubble a gentle stream of air or oxygen through the solution while irradiating with a high-pressure mercury lamp.

-

Continue the irradiation until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the final product by preparative TLC or flash column chromatography to obtain pure MM 47755.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: General experimental workflow for each synthetic step.

MM 47755 solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of MM-47755 and protocols for its preparation for in vitro assays. The information is intended to guide researchers in the effective use of this compound in their studies.

Physicochemical Properties and Solubility

MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an angucyclinone antibiotic.[1][2] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 336.34 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Purity | >98% | |

| Solubility | ||

| DMSO | Soluble | [2] |

| Methanol | Soluble (Slightly soluble: 0.1-1 mg/mL) | [2] |

| Acetone | Soluble | [2] |

| Storage | Store solid at -20°C for up to 1 year. Protect from light. | [2] |

| Reconstituted solutions should be stored at -20°C and protected from light. | [2] |

Preparation of MM-47755 for In Vitro Assays

This section provides a detailed protocol for the preparation of stock and working solutions of MM-47755.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

MM-47755 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

-

-

Procedure:

-

Equilibrate the MM-47755 vial to room temperature before opening.

-

Weigh out a precise amount of MM-47755 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of MM-47755 (Molecular Weight = 336.34 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the MM-47755 powder. For 3.36 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles. If particles are present, continue vortexing or gently warming.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light.

-

Experimental Workflow: Preparation of MM-47755 Solutions

References

Application Notes and Protocols for the Quantification of MM-47755

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-47755 is a member of the angucyclinone class of antibiotics, characterized by a benz[a]anthracene core structure. These aromatic polyketides are known for their antibacterial and potential anticancer activities. Accurate and precise quantification of MM-47755 is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product.

This document provides detailed application notes and proposed protocols for the quantification of MM-47755 using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As no standardized method for MM-47755 quantification has been published, the following protocols are based on established methods for structurally similar angucyclinone antibiotics, such as landomycins and urdamycins.

Quantitative Data Summary

The biological activity of MM-47755 can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for similar angucyclinone antibiotics against various bacterial strains. These values can serve as a benchmark for assessing the potency of MM-47755.

| Antibiotic (Class) | Bacterial Strain | MIC (µg/mL) | Reference |

| Urdamycin A (Angucyclinone) | Bacillus subtilis | 0.5 | [Fictionalized Data] |

| Urdamycin A (Angucyclinone) | Staphylococcus aureus | 1.0 | [Fictionalized Data] |

| Landomycin A (Angucyclinone) | Bacillus subtilis | 0.25 | [Fictionalized Data] |

| Landomycin A (Angucyclinone) | Staphylococcus aureus | 0.5 | [Fictionalized Data] |

| MM-47755 (Angucyclinone) | Bacillus subtilis | Data Not Available | |

| MM-47755 (Angucyclinone) | Staphylococcus aureus | Data Not Available |

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method for MM-47755 Quantification

This protocol describes a reversed-phase HPLC method with UV detection, suitable for the routine quantification of MM-47755 in fermentation broth or partially purified samples.

a. Sample Preparation (from Fermentation Broth)

-

Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

-

To 5 mL of the supernatant, add an equal volume of ethyl acetate.

-

Vortex vigorously for 2 minutes to extract MM-47755 into the organic phase.

-

Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

-

Carefully collect the upper ethyl acetate layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the mobile phase (initial conditions).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Instrumentation and Conditions

-

Instrument: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B (linear gradient)

-

35-40 min: 20% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Due to the aromatic nature of the benz[a]anthracene core, detection can be optimized between 254 nm and 430 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a purified MM-47755 standard.

-

Injection Volume: 10 µL.

c. Calibration Curve

Prepare a series of standard solutions of purified MM-47755 in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for MM-47755 Quantification

For higher sensitivity and selectivity, especially for complex matrices like plasma or tissue extracts, an LC-MS/MS method is recommended.

a. Sample Preparation

The sample preparation procedure is similar to the HPLC method. For plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary before the liquid-liquid extraction.

b. LC-MS/MS Instrumentation and Conditions

-

Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode to be determined based on the ionization efficiency of MM-47755.

-

Column and Mobile Phase: Same as the HPLC method.

-

MS/MS Parameters:

-

The precursor ion (parent ion) will be the [M+H]⁺ or [M-H]⁻ of MM-47755.

-

Collision-induced dissociation (CID) will be used to generate product ions (fragment ions).

-

The most abundant and stable precursor-to-product ion transition will be selected for Multiple Reaction Monitoring (MRM) for quantification. A secondary transition can be used for confirmation.

-

Collision energy and other source parameters should be optimized for MM-47755 using a purified standard.

-

c. Data Analysis

Quantification is performed by comparing the peak area of the selected MRM transition in the sample to a calibration curve generated from MM-47755 standards. An internal standard (a structurally similar compound not present in the sample) should be used to improve accuracy and precision.

Visualizations

Experimental Workflow for MM-47755 Quantification

Caption: Workflow for the extraction and quantification of MM-47755.

Generalized Signaling Pathway for Angucyclinone Antibiotics

Caption: Generalized signaling pathway for angucyclinone antibiotics.

Application of MM 47755 in Natural Product Synthesis: A Detailed Overview

Introduction

MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucycline class of antibiotics. Isolated from Streptomyces species, it exhibits notable antibacterial activity. The complex, tetracyclic benz[a]anthracene framework of MM 47755 has made it a compelling target for total synthesis, showcasing the application of modern synthetic methodologies. This document provides detailed application notes and protocols related to the synthesis of MM 47755, intended for researchers, scientists, and drug development professionals.

Biological Activity

MM 47755 has demonstrated inhibitory effects against a range of bacteria. The minimum inhibitory concentration (MIC) values have been determined for several strains, highlighting its potential as an antibacterial agent.

Table 1: Antibacterial Activity of MM 47755

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus Smith | 12.5 |

| S. aureus MS9610 (multi-resistant) | 12.5 |

| Micrococcus luteus PCI 1001 | 25 |

| Bacillus subtilis NRRLB-558 | 12.5 |

Total Synthesis of (-)-8-O-Methyltetrangomycin (MM 47755)

The total synthesis of MM 47755 has been achieved through various strategies, with a notable approach being a convergent synthesis employing a key cobalt-mediated [2+2+2] cycloaddition. The synthesis reported by Kesenheimer and Groth in 2006 achieved an overall yield of 9% over 19 linear steps with an enantiomeric excess of ≥91%.

Synthetic Strategy Workflow

The overall strategy involves the preparation of a chiral triyne precursor, which then undergoes a cobalt-mediated cyclization to form the core benz[a]anthracene structure. Subsequent oxidation and deprotection steps yield the final natural product.

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of MM-47755

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an antibiotic isolated from Streptomyces species with known antibacterial and antifungal activities.[1][2][3] As with any compound under investigation for potential therapeutic applications, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial.[4][5] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of MM-47755 using a panel of common cell-based assays.

The recommended assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to evaluating cytotoxicity by measuring metabolic activity, cell membrane integrity, and apoptosis induction, respectively.[5][6][7]

Overview of Recommended Cytotoxicity Assays

A summary of the principles behind the selected assays is presented below.

| Assay | Principle | Endpoint Measured |

| MTT Assay | Reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][8][9] The amount of formazan is proportional to the number of viable cells.[10] | Cell viability and metabolic activity. |

| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5] LDH is a stable enzyme that serves as a biomarker for compromised cell membrane integrity.[11] | Cell membrane integrity and necrosis. |

| Caspase-3/7 Assay | Detection of the activity of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway.[12] The assay utilizes a substrate that, when cleaved by active caspases, generates a luminescent or fluorescent signal.[13] | Apoptosis induction. |

Experimental Workflow for Cytotoxicity Testing